Product packaging for Rhamnetin-3-rutinoside(Cat. No.:CAS No. 34202-83-0)

Rhamnetin-3-rutinoside

Cat. No.: B600688
CAS No.: 34202-83-0
M. Wt: 624.5 g/mol
InChI Key: LVRWOUXRNRBDNV-GEBJFKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhamnetin-3-rutinoside is a flavonoid compound, specifically a rhamnetin glycoside, identified by the molecular formula C₂₈H₃₂O₁₆ and an average molecular mass of 624.548 g/mol . It has been isolated from various plant species, including Machilus thunbergii , and is a major flavonoid found in the herb Loranthus tanakae Franch. & Sav., which has a history of use in traditional medicine for liver ailments . Recent scientific investigations highlight its significant research value in pharmacology. A pivotal 2025 study demonstrated that Rhamnetin 3-O-α-rhamnoside (ARR), a closely related compound, exhibits potent protective effects against acute liver injury in both in vivo (zebrafish) and in vitro (HepG2 cells) models . The study revealed that the compound ameliorates liver injury phenotypes, reduces oxidative stress, and lowers key liver function markers like ALT and AST. Its potential mechanism of action is closely linked to the inhibition of the IKKβ/NF-κB signaling pathway, thereby suppressing the translocation of NF-κB p65 to the nucleus and reducing the release of intracellular inflammatory factors . While one study noted that Rhamnetin-3-O-rutinoside itself was inactive in inhibiting LPS-induced NO production in macrophage RAW264.7 cells, its aglycone, rhamnetin, showed potent activity, suggesting structure-activity relationships worthy of further exploration . This makes the compound a valuable standard or precursor for researchers studying flavonoid metabolism, glycosylation effects, and anti-inflammatory mechanisms. The compound can be isolated from plant materials using extraction methods involving ethanol, with subsequent separation using solvents like ethyl acetate and n-butanol, and purification via polyamide column chromatography . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34202-83-0

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

LVRWOUXRNRBDNV-GEBJFKNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Synonyms

Rhamnetin 3-O-rutinoside;  3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

Phytochemical Distribution and Chemotaxonomic Relevance

Natural Occurrence and Botanical Sources

Rhamnetin-3-rutinoside has been identified in a variety of plant species across several families. ontosight.ai Its distribution is not uniform, with certain plant families and genera exhibiting a higher prevalence of this compound.

Distribution Across Plant Families and Genera

The occurrence of this compound has been documented in several plant families, including but not limited to:

Anacardiaceae: This family, commonly known as the cashew or sumac family, contains species that produce this compound. researchgate.netresearchgate.netnih.gov It has been notably isolated from the genus Spondias. researchgate.netresearchgate.netnih.gov

Rhamnaceae: Known as the buckthorn family, Rhamnaceae is another significant source of this flavonoid. biorxiv.orgwur.nl Comprehensive studies have shown that Rhamnetin-related metabolites are particularly observed in the Rhamnoid species within this family. biorxiv.orgwur.nl

Polygonaceae: The knotweed or buckwheat family also features species containing this compound. scispace.comnih.gov

Leguminosae (Fabaceae): This large and economically important family of flowering plants, also known as the legume, pea, or bean family, has been found to contain this compound. nih.govmdpi.com

Rosaceae: The rose family also includes species that synthesize this compound. researchgate.net

Phytolaccaceae: This family of flowering plants has also been reported to contain this compound. kahaku.go.jp

Euphorbiaceae: Rhamnetin (B192265) has been detected in this diverse family of flowering plants. sapub.org

Lamiaceae: While less common, some species within the mint family have been found to produce rhamnetin. sid.ir

Table 1: Distribution of this compound Across Selected Plant Families

Family Presence of this compound
Anacardiaceae Yes
Rhamnaceae Yes
Polygonaceae Yes
Leguminosae Yes
Rosaceae Yes
Phytolaccaceae Yes
Euphorbiaceae Yes
Lamiaceae Yes

Identification in Specific Plant Species

Detailed phytochemical analyses have led to the identification of this compound in several specific plant species.

In the Anacardiaceae family, it has been isolated from the leaves of Spondias venulosa. researchgate.netresearchgate.netnih.gov This finding is significant as S. venulosa is an endemic species of the Brazilian Atlantic rainforest. researchgate.net

Within the Rhamnaceae family, this compound has been identified in Rhamnus alaternus. iwnirz.pl

In the Polygonaceae family, studies have detected isorhamnetin-3-O-rutinoside, a closely related compound, in Polygonum aviculare and Polygonum persicaria. scispace.com

Research on the Leguminosae family has revealed the presence of this compound in Vicia tenuifolia. mdpi.com It has also been found in the flower buds of Caragana sinica. google.com Furthermore, Rhamnetin-3-O-rhamninoside was isolated from Lathyrus armenus. nih.gov

In the Rosaceae family, rhamnetin and its glycosides were found for the first time in the genus Spiraea, specifically in the leaves of S. salicifolia, S. betulifolia, and S. betulifolia var. aemiliana. researchgate.net

Table 2: Identification of this compound in Specific Plant Species

Family Species Plant Part
Anacardiaceae Spondias venulosa Leaves
Rhamnaceae Rhamnus alaternus Aerial Parts
Polygonaceae Polygonum aviculare Not specified
Polygonaceae Polygonum persicaria Not specified
Leguminosae Vicia tenuifolia Not specified
Leguminosae Caragana sinica Flower buds
Leguminosae Lathyrus armenus Not specified
Rosaceae Spiraea salicifolia Leaves
Rosaceae S. betulifolia Leaves
Rosaceae S. betulifolia var. aemiliana Leaves

Chemotaxonomic Significance of this compound Presence

The presence or absence of specific chemical compounds, like this compound, can serve as a valuable tool in plant classification and in understanding phylogenetic relationships.

A noteworthy example of its chemotaxonomic importance is seen within the genus Spondias (Anacardiaceae). researchgate.netscielo.bringentaconnect.com The production of this compound has been identified as a synapomorphy—a shared, derived character—for the species of Spondias found in the Atlantic forest. researchgate.netscielo.bringentaconnect.com This suggests a distinct evolutionary lineage for these species compared to other American Spondias species. scielo.br While flavonol 3-O-glycosides are a common feature of the American Spondias clade, the specific occurrence of this compound helps to delineate a more specific group within the genus. scielo.br

Similarly, in the Rhamnaceae family, the distribution of rhamnetin-related metabolites shows a distinct pattern. biorxiv.orgwur.nl These compounds are predominantly observed in the Rhamnoid clade, suggesting that the enzyme responsible for the 7-O-methylation of quercetin (B1663063), a precursor to rhamnetin, is primarily active in this group. biorxiv.orgwur.nl This provides a clear biochemical marker to distinguish between the Rhamnoid and Ziziphoid clades within the family. biorxiv.orgwur.nl

The study of flavonoid distribution, including that of this compound, within families like Polygonaceae and Leguminosae also contributes to a better understanding of the relationships at the genus and species levels. scispace.comnii.ac.jp

Advanced Methodologies for Isolation, Characterization, and Quantification

Research-Scale Extraction and Purification Protocols

The initial step in studying Rhamnetin-3-rutinoside involves its extraction from a plant matrix. The choice of extraction method and solvent is critical for maximizing yield and purity. mdpi.commdpi.com

Commonly, a multi-step process is employed, beginning with the extraction of the plant material with an organic solvent. For instance, dried and powdered plant material may be extracted with a methanol (B129727) solution. google.com This is often followed by a series of liquid-liquid extractions using solvents of increasing polarity, such as n-butanol, to partition the compounds of interest. google.com

Modern, non-conventional extraction techniques are increasingly favored for their efficiency and reduced environmental impact. nih.govresearchgate.net These methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction yield. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comresearchgate.net It is considered a green technique due to the reduced use of organic solvents. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to increase extraction efficiency. nih.govmdpi.com Studies have shown PLE to be advantageous over conventional methods, offering lower costs and higher yields for certain flavonoids. mdpi.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, often carbon dioxide, as the extraction solvent, offering high selectivity and leaving no solvent residue. nih.govmdpi.com

Following extraction, purification is essential to isolate this compound from other co-extracted compounds. Column chromatography is a cornerstone of this process. Various stationary phases are utilized, including:

Polyamide Resin: This is effective for separating flavonoids. In one method, an n-butanol concentrate was subjected to a polyamide resin column, with elution using a gradient of ethanol (B145695) in water. google.com

Sephadex LH-20: This gel filtration medium is widely used for the separation of flavonoids and other natural products. auctoresonline.org

Macroporous Adsorption Resin: These resins can be used to enrich total flavonoids from an extract before further purification steps. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the final step to obtain highly pure this compound. semanticscholar.org For example, a C18 column can be used with a specific mobile phase gradient to isolate the target compound. semanticscholar.org

TechniquePrincipleAdvantagesReference
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt plant cell walls, improving solvent penetration.Faster, increased efficiency. nih.govmdpi.com
Microwave-Assisted Extraction (MAE)Utilizes microwave energy to heat the solvent and plant matrix, accelerating extraction.Rapid, reduced solvent consumption, considered a "green" technique. mdpi.comresearchgate.net
Pressurized Liquid Extraction (PLE)Employs solvents at elevated temperatures and pressures to enhance extraction efficiency.Faster than conventional methods, lower solvent usage, suitable for automation. nih.govmdpi.com
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as the extraction solvent.High selectivity, no solvent residue, environmentally friendly. nih.govmdpi.com
Column Chromatography (e.g., Polyamide, Sephadex LH-20)Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.Effective for purification and isolation of specific flavonoids from complex mixtures. google.comauctoresonline.org

Spectroscopic and Chromatographic Techniques in Research Investigations

A combination of chromatographic and spectroscopic techniques is indispensable for the unambiguous characterization and quantification of this compound. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of flavonoids, including this compound. anjs.edu.iqphcog.com Reversed-phase HPLC (RP-HPLC) with a C18 column is most commonly employed. semanticscholar.orgphcog.com

The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The selection and optimization of the mobile phase, flow rate, and column temperature are crucial for achieving good separation. phcog.com

Several types of detectors are used in conjunction with HPLC for the analysis of this compound:

UV-Vis and Photodiode Array (PDA) Detectors: Flavonoids exhibit characteristic UV-Vis absorption spectra, making these detectors highly suitable for their detection and preliminary identification. nih.govkahaku.go.jp A PDA detector provides spectral information across a range of wavelengths, which can aid in distinguishing between different classes of flavonoids and assessing peak purity. nih.gov

Fluorescence Detectors: For certain flavonoids, fluorescence detection can offer higher sensitivity and selectivity compared to UV-Vis detection. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound. chromatographyonline.comnih.govbohrium.com Electrospray ionization (ESI) is a commonly used ionization source for flavonoid analysis, often operated in negative ion mode, which tends to produce a strong deprotonated molecular ion [M-H]⁻. nih.govscielo.br

Tandem mass spectrometry (MS/MS) is crucial for obtaining detailed structural information. nih.govedpsciences.org In an MS/MS experiment, the [M-H]⁻ ion of this compound (m/z 623) is selected and fragmented. scielo.brresearchgate.net The resulting fragmentation pattern provides key structural insights:

Loss of the Rutinose Moiety: A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose (rhamnose-glucose) sugar unit and the formation of the rhamnetin (B192265) aglycone fragment ion [A-H]⁻ at m/z 315. nih.govresearchgate.net

Further Fragmentation of the Aglycone: The rhamnetin aglycone ion can undergo further fragmentation. For example, the loss of a methyl group (CH₃) from the methoxy (B1213986) group on the A-ring is a common fragmentation pathway for rhamnetin, producing a fragment at m/z 300. mdpi.com The fragmentation patterns of rhamnetin and its isomer isorhamnetin (B1672294) are distinct, allowing for their differentiation. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments, which further confirms the identity of the compound. semanticscholar.org

Ionm/z (Negative Mode)InterpretationReference
[M-H]⁻623Deprotonated molecular ion of this compound scielo.brresearchgate.net
[M-H-Rutinose]⁻ or [A-H]⁻315Rhamnetin aglycone fragment, resulting from the loss of the rutinose sugar moiety. nih.govresearchgate.net
[A-H-CH₃]⁻300Fragment resulting from the loss of a methyl radical from the rhamnetin aglycone. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound. google.comnih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to determine the precise structure.

¹H NMR: The proton NMR spectrum reveals the signals for the aromatic protons on the A and B rings of the rhamnetin aglycone, as well as the protons of the two sugar units (glucose and rhamnose). The chemical shifts and coupling constants of the anomeric protons are particularly important for determining the nature and stereochemistry of the glycosidic linkages. scielo.br

¹³C NMR: The carbon NMR spectrum shows the signals for all the carbon atoms in the molecule, including the carbonyl carbon of the C ring, the carbons of the aromatic rings, and the carbons of the sugar moieties. semanticscholar.orgscielo.br

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to assign protons within the same spin system (e.g., within a sugar ring). semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for determining the point of attachment of the sugar units to the aglycone and the linkage between the two sugars. For example, an HMBC correlation between the anomeric proton of the glucose and C-3 of the rhamnetin aglycone would confirm the 3-O-glycosylation. scielo.br

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Advanced Analytical Approaches for this compound in Biological and Complex Matrices

Quantifying this compound in complex samples like biological fluids (e.g., plasma) or food products presents additional challenges due to the presence of interfering substances. nih.govcreative-proteomics.com Advanced analytical methods are required to achieve the necessary selectivity and sensitivity.

LC-MS/MS is the gold standard for the quantitative analysis of flavonoids in complex matrices. anjs.edu.iqcreative-proteomics.com This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, which significantly reduces background noise and allows for accurate quantification even at low concentrations.

Sample preparation is a critical step for analysis in complex matrices. Solid-Phase Extraction (SPE) is a common technique used to clean up and concentrate the analyte from the sample before LC-MS/MS analysis. anjs.edu.iq

Furthermore, metabolomic approaches utilizing high-resolution mass spectrometry and bioinformatics tools are being employed to study the metabolism of flavonoids like this compound in biological systems, providing insights into their biotransformation and bioavailability. creative-proteomics.com

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthesis Precursors and Enzymatic Steps

The biosynthesis of all flavonoids, including the aglycone backbone of rhamnetin-3-rutinoside, is a well-characterized branch of the phenylpropanoid pathway. tuscany-diet.net This pathway utilizes precursors from primary metabolism to construct the characteristic fifteen-carbon (C6-C3-C6) flavonoid skeleton. taylorandfrancis.com

The process originates with the amino acid phenylalanine. A series of three enzymes, collectively known as the group I or early-acting enzymes, convert phenylalanine into p-coumaroyl-CoA, a critical branch-point metabolite. tuscany-diet.net The first committed step toward flavonoid synthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. tuscany-diet.netfrontiersin.org This chalcone is then rapidly isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, which serves as a central precursor for numerous flavonoid classes. tuscany-diet.netfrontiersin.orgmdpi.com

Further modifications by a suite of enzymes, including hydroxylases, reductases, and oxidases, lead to the various flavonoid subclasses. For the synthesis of flavonols like quercetin (B1663063) (the precursor to rhamnetin), naringenin is converted to a dihydroflavonol by flavanone 3-hydroxylase (F3H), and then to the flavonol by flavonol synthase (FLS). researchgate.netmaxapress.com

Table 1: Key Enzymes in General Flavonoid Biosynthesis

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the deamination of phenylalanine to cinnamic acid. frontiersin.orgmdpi.com
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid. frontiersin.org
4-Coumaroyl-CoA ligase4CLActivates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA. frontiersin.orgmdpi.com
Chalcone synthaseCHSCatalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comresearchgate.net
Chalcone isomeraseCHIIsomerizes naringenin chalcone to the flavanone naringenin. tuscany-diet.netfrontiersin.org
Flavanone 3-hydroxylaseF3HHydroxylates flavanones to dihydroflavonols. mdpi.commaxapress.com
Flavonoid 3'-hydroxylaseF3'HIntroduces a hydroxyl group at the 3' position of the B-ring. maxapress.com
Flavonol synthaseFLSOxidizes dihydroflavonols to produce flavonols. researchgate.netmaxapress.com

Specific Glycosylation and O-Methylation Pathways in this compound Formation

This compound is a derivative of the flavonol quercetin. Its formation requires two specific types of enzymatic modifications: O-methylation and glycosylation. Rhamnetin (B192265) is specifically 7-O-methylquercetin, meaning a methyl group is attached at the 7-hydroxyl position of quercetin. nih.govjmb.or.kr The "-3-rutinoside" designation indicates the attachment of a rutinose disaccharide (composed of rhamnose and glucose) at the 3-hydroxyl position. nih.gov

The precise sequence of these modifications can vary, but a plausible biosynthetic route involves the following steps:

Aglycone Formation : The general pathway produces the quercetin aglycone.

O-Methylation : An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from a donor molecule, S-adenosylmethionine (AdoMet), to the 7-hydroxyl group of quercetin, yielding the aglycone rhamnetin. jmb.or.krtamu.edu

Glycosylation : The formation of the 3-O-rutinoside moiety is typically a two-step process catalyzed by UDP-glycosyltransferases (UGTs). First, a UDP-glucosyltransferase attaches a glucose molecule to the 3-hydroxyl group of rhamnetin. Subsequently, a specific rhamnosyltransferase (RhaT), such as a 1,6RhaT, transfers a rhamnose unit from UDP-rhamnose to the 6-hydroxyl position of the newly added glucose, forming the final this compound compound. oup.comnih.gov

Enzymatic Biotransformation and Synthetic Biology Approaches for Flavonoid Glycosides

The low abundance of many flavonoid glycosides in nature has spurred the development of biocatalytic and synthetic biology strategies for their production. academicjournals.org These methods offer high specificity and environmentally benign reaction conditions. researchgate.net

A key step in synthesizing compounds like this compound is rhamnosylation, the enzymatic addition of a rhamnose sugar. This is catalyzed by rhamnosyltransferases (RhaTs), which are a type of glycosyltransferase. nih.gov Researchers have identified and characterized several RhaTs from various plants that can be used as biocatalysts. For example, the rhamnosyltransferase 78D1 from Arabidopsis thaliana has been shown to effectively transfer rhamnose from UDP-rhamnose to the 3-OH position of flavonols like quercetin and isorhamnetin (B1672294). mdpi.comnih.gov Similarly, a regiospecific rhamnosyltransferase, EpPF3RT, from Epimedium pseudowushanense was identified to catalyze the 3-O-rhamnosylation of prenylflavonols. nih.gov These enzymes can be produced recombinantly in microorganisms like Escherichia coli, providing a scalable platform for flavonoid rhamnosylation. nih.govmdpi.com

A major bottleneck in enzyme-catalyzed glycosylation is the high cost of the activated sugar donor, UDP-rhamnose. To overcome this, researchers have engineered UDP-rhamnose regeneration systems that synthesize the sugar donor in situ from inexpensive precursors. mdpi.com These systems typically employ a multi-enzyme cascade. nih.gov

A successful approach involves a three-enzyme cascade to synthesize isorhamnetin-3-O-rhamnoside, a closely related compound. mdpi.comnih.gov The system combines:

A rhamnosyltransferase (e.g., 78D1) to attach rhamnose to the flavonoid.

A sucrose (B13894) synthase (e.g., GmSUS) to produce UDP-glucose from sucrose and UDP.

A UDP-rhamnose synthase (e.g., VvRHM-NRS) to convert the UDP-glucose into UDP-rhamnose.

This one-pot synthesis method, by continuously regenerating the UDP-rhamnose donor, can drive the reaction to completion. Studies have reported achieving a molar conversion of 100%, producing 231 mg/L of isorhamnetin-3-O-rhamnoside, demonstrating the high efficiency of this biocatalytic approach. mdpi.comnih.govnih.gov Such systems could be widely applied for the rhamnosylation of various flavonoids. researchgate.net

Enzyme-Catalyzed Rhamnosylation of Flavonoids

Pre-clinical Metabolic Fate and Pharmacokinetics in In Vivo Models

The therapeutic potential of any dietary flavonoid is highly dependent on its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion. In general, the oral bioavailability of flavonoid aglycones is low, and that of large glycosides like this compound is even lower due to their poor absorption in the small intestine. nih.gov

The primary site of metabolism for flavonoid glycosides is the colon. Gut microbiota play a crucial role by producing enzymes, such as α-L-rhamnosidases and β-glucosidases, that hydrolyze the glycosidic bonds. mdpi.comresearchgate.net In the case of this compound, gut bacteria would first deglycosylate it to its aglycone, rhamnetin. This process releases the sugar moieties, which can be used as a carbon source by the bacteria. frontiersin.org

Once the aglycone is released, it can follow two main paths:

Absorption : A portion of the rhamnetin aglycone may be absorbed through the colonic wall into the bloodstream. Once absorbed, it undergoes extensive phase II metabolism in the liver and intestinal cells, where it is conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate excretion. nih.govnih.gov

Pharmacokinetic studies in rats with related flavonols provide insight into the likely behavior of the rhamnetin aglycone. For instance, after oral administration of an extract containing isorhamnetin, the compound was detected in plasma with a maximum concentration (Cmax) reached after several hours, indicating absorption from the gut. researchgate.net The half-life of related flavonols can range from approximately 11 to 28 hours in vivo. nih.gov

Molecular and Cellular Mechanisms of Biological Activity in Pre Clinical Research

Anti-inflammatory Modulations

Rhamnetin-3-rutinoside exerts notable anti-inflammatory effects by intervening in key signaling pathways and reducing the production of inflammatory molecules.

Pre-clinical research has highlighted the capacity of this compound to suppress the IKKβ/NF-κB signaling pathway, a critical regulator of inflammatory responses. mdpi.comnih.gov In a study using thioacetamide (B46855) (TAA)-induced liver injury in both zebrafish and HepG2 cells, this compound, referred to as ARR in the study, was shown to inhibit the overactivation of this pathway. mdpi.comnih.gov The activation of the IKKβ/NF-κB pathway is essential for cellular inflammation and immune responses. mdpi.com

The compound was observed to significantly downregulate the expression of proteins such as NF-κB p65, p-p65, COX-2, p-IκBα, and p-IKKα/β in TAA-stimulated HepG2 cells. mdpi.com Under normal conditions, NF-κB p65 is primarily located in the cytoplasm. mdpi.com Upon stimulation with an inflammatory agent like TAA, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com this compound was found to prevent this nuclear translocation of NF-κB p65, thereby mitigating the inflammatory cascade. mdpi.comnih.gov This inhibitory effect on the IKKβ/NF-κB pathway is a key mechanism behind the anti-inflammatory properties of this compound. mdpi.comnih.gov

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to reduce the levels of several key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound, referred to as ARR, significantly decreased the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov The release of these pro-inflammatory cytokines is a hallmark of the inflammatory response.

Similarly, in a model of TAA-induced liver injury in HepG2 cells, this compound treatment led to a significant decrease in the levels of TNF-α and IL-6 in the cell culture supernatants. mdpi.comnih.gov Furthermore, the compound has demonstrated the ability to suppress the production of nitric oxide (NO), another important inflammatory mediator, in LPS-stimulated RAW 264.7 cells. The isorhamnetin-glucosyl-rhamnoside, a similar compound, was also found to inhibit NO production.

The table below summarizes the effects of this compound on inflammatory mediators in different pre-clinical models.

Model SystemInflammatory StimulusMediatorEffect of this compound
RAW264.7 cellsLipopolysaccharide (LPS)TNF-αDecrease
RAW264.7 cellsLipopolysaccharide (LPS)IL-6Decrease
RAW264.7 cellsLipopolysaccharide (LPS)PGE2Decrease
HepG2 cellsThioacetamide (TAA)TNF-αDecrease
HepG2 cellsThioacetamide (TAA)IL-6Decrease
RAW 264.7 cellsLipopolysaccharide (LPS)Nitric Oxide (NO)Suppression

Inhibition of Inflammatory Signaling Pathways (e.g., IKKβ/NF-κB pathway)

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound exhibits significant antioxidant properties, which are attributed to both its direct ability to neutralize free radicals and its influence on the body's own antioxidant defense systems.

As a polyphenolic compound, this compound has the inherent ability to scavenge free radicals and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This direct antioxidant action is a key feature of its protective effects against diseases associated with oxidative damage. The Oxygen Radical Absorbance Capacity (ORAC) assay has provided evidence for the potential of this compound to scavenge free radicals in vitro. mdpi.com The results of this assay showed that the compound's ability to delay fluorescence-quenching increased with higher concentrations, indicating a dose-dependent oxygen radical uptake capacity. mdpi.com Studies on extracts containing this compound have also demonstrated significant free radical scavenging activity in DPPH and ABTS assays. jppres.com

Beyond its direct scavenging activity, this compound also enhances the body's endogenous antioxidant defenses. In a zebrafish model of TAA-induced liver injury, treatment with this compound restored the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and the non-enzymatic antioxidant glutathione (B108866) (GSH). mdpi.com SOD and CAT are crucial enzymes that convert harmful superoxide radicals into less reactive species. ffhdj.com GSH plays a vital role in cellular protection against ROS. ffhdj.com

The compound also led to a significant reduction in the content of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. mdpi.com Furthermore, there is evidence to suggest that related flavonoids can modulate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which is a critical pathway for cellular protection against oxidative stress. scispace.commdpi.com The activation of this pathway leads to the production of various antioxidant and cytoprotective enzymes.

The table below summarizes the effect of this compound on endogenous antioxidant systems.

Model SystemInducing AgentAntioxidant MarkerEffect of this compound
Zebrafish LarvaeThioacetamide (TAA)Superoxide Dismutase (SOD)Restoration of normal levels
Zebrafish LarvaeThioacetamide (TAA)Catalase (CAT)Restoration of normal levels
Zebrafish LarvaeThioacetamide (TAA)Glutathione (GSH)Restoration of normal levels
Zebrafish LarvaeThioacetamide (TAA)Malondialdehyde (MDA)Significant reduction

Direct Free Radical Scavenging Capacity

Hepatoprotective Action in Pre-clinical Models

This compound has demonstrated significant protective effects against liver injury in various pre-clinical models. mdpi.comnih.gov In a study utilizing a thioacetamide (TAA)-induced acute liver injury model in zebrafish, this compound ameliorated growth retardation and reduced liver injury phenotypes. mdpi.comnih.gov

The protective mechanism is closely linked to its anti-inflammatory and antioxidant properties. mdpi.comnih.gov By inhibiting the IKKβ/NF-κB signaling pathway and reducing the production of inflammatory mediators, this compound helps to control the inflammatory response that contributes to liver damage. mdpi.comnih.gov Simultaneously, its ability to scavenge ROS and bolster the endogenous antioxidant defense system mitigates the oxidative stress that is a key factor in the pathogenesis of liver injury. mdpi.comnih.gov

Furthermore, research on plant extracts containing this compound has also pointed towards its hepatoprotective potential. nih.gov For instance, a pollen extract containing isorhamnetin-3-O-rutinoside was found to contribute to a hepatoprotective effect in a carbon tetrachloride-induced liver damage model in mice. nih.gov These findings underscore the potential of this compound as a hepatoprotective agent.

Attenuation of Liver Injury Phenotypes in Zebrafish Models

In preclinical research using zebrafish larvae, this compound has demonstrated significant protective activity against chemically-induced acute liver injury. nih.govmdpi.com Zebrafish models of liver damage were established using thioacetamide (TAA), a known hepatotoxin. nih.gov

Treatment with this compound was shown to ameliorate several key indicators of liver damage. It mitigated TAA-induced growth retardation and repaired liver damage, including a reduction in the accumulation of lipid droplets in hepatic tissue. nih.govmdpi.com Morphological analysis revealed that while TAA treatment significantly reduced the liver area of the zebrafish larvae, subsequent administration of this compound led to an increase in liver area. nih.gov

Furthermore, the compound effectively lowered the elevated levels of key liver function enzymes.

Table 1: Effect of this compound on Liver Function Enzymes in TAA-treated Zebrafish

Treatment Group Alanine Aminotransferase (ALT) Activity Aspartate Aminotransferase (AST) Activity
Control Normal Normal
TAA-induced Significantly Increased nih.gov Significantly Increased nih.gov
TAA + this compound Significantly Reduced vs. TAA group nih.gov Significantly Reduced vs. TAA group nih.gov

This table is based on findings from a study on TAA-induced liver injury in zebrafish. nih.gov

These findings highlight the compound's potential to counteract hepatotoxicity in a live organism model. nih.gov

Cellular Mechanisms in Hepatocyte Cell Lines (e.g., HepG2)

To understand the underlying mechanisms of its hepatoprotective effects, this compound has been studied in human hepatocyte cell lines such as HepG2. nih.gov Research indicates that its protective actions are closely linked to its antioxidant and anti-inflammatory properties. nih.govmdpi.com

In HepG2 cells subjected to TAA-induced stress, this compound was found to decrease the production of reactive oxygen species (ROS) in a dose-dependent manner. nih.gov This reduction in oxidative stress is a critical component of its protective mechanism. nih.gov

A key finding is the compound's ability to inhibit the IKKβ/NF-κB signaling pathway, which is crucial in regulating cellular inflammation. nih.gov this compound was observed to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus. nih.gov This action effectively suppresses the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines. nih.gov

Table 2: Effect of this compound on Inflammatory Factors in TAA-stimulated HepG2 Cells

Treatment Group Tumor Necrosis Factor-alpha (TNF-α) Level Interleukin-6 (IL-6) Level
Control Baseline Baseline
TAA-induced Significantly Increased nih.gov Significantly Increased nih.gov
TAA + this compound Reduced vs. TAA group nih.gov Reduced vs. TAA group nih.gov

This table summarizes the anti-inflammatory effects observed in HepG2 cell culture experiments. nih.gov

These cellular-level investigations suggest that this compound exerts its hepatoprotective effects by modulating key pathways involved in oxidative stress and inflammation. nih.gov

Antiparasitic Efficacy in In Vitro and In Vivo Models

The potential of flavonoids as antiparasitic agents is an active area of research. However, specific data on this compound remains limited.

Activity Against Trypanosomatids (e.g., Trypanosoma spp., Leishmania spp.)

While a broad survey of flavonoids has shown activity against various parasites, including Trypanosoma and Leishmania species, specific preclinical research detailing the efficacy of this compound against these trypanosomatids is not extensively documented in the available literature. nih.govnih.gov Studies have often focused on the aglycone form, rhamnetin (B192265), which demonstrated notable in vitro trypanocidal activity against Trypanosoma brucei rhodesiense. nih.govnih.gov However, direct evidence for the glycoside form, this compound, is less clear. One study identified this compound in the leaves of Spondias venulosa, a plant used in traditional medicine, but did not test its specific antiparasitic activity. researchgate.net

Cytotoxicity Assessment in Mammalian Cell Lines (e.g., L6 cells)

Assessing the toxicity of a compound against mammalian cells is a crucial step in evaluating its potential as a therapeutic agent. This is often done in parallel with efficacy studies to determine a compound's selectivity index. In studies evaluating a wide range of flavonoids, cytotoxicity was assessed using rat skeletal myoblast L6 cells. nih.govasm.org For instance, the aglycone rhamnetin was found to be very safe toward L6 cells, with a 50% inhibitory concentration (IC50) greater than 90 μg/ml. nih.gov However, specific cytotoxicity data for this compound on L6 cells or other mammalian cell lines is not detailed in the currently reviewed sources.

Neuroprotective Investigations

The neuroprotective potential of flavonoids is an emerging field of study, with research exploring their effects on enzymes involved in neurodegeneration. biosynth.com

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes linked to the pathology of several neurological disorders, and their inhibition is a therapeutic strategy. nih.gov There is interest in whether flavonoids can act as MAO inhibitors. While some studies have investigated various flavonoids for this activity, specific and detailed research on the inhibitory effect of this compound on MAO-B is limited. One study on plants from the Rhodiola genus mentioned this compound in a list of isolated compounds, alongside a discussion of other compounds from the genus that possess MAO-B inhibitory activities, but did not provide direct inhibitory data for this compound itself. researchgate.net Another paper noted that flavonoids from sea buckthorn could decrease MAO activity in aging rats, and identified Isorhamnetin-3-O-rutinoside (a related compound) in the plant, but did not specify the effect of this compound. mdpi.com Therefore, concrete evidence and detailed findings on the MAO-B inhibitory capacity of this compound are not available in the reviewed literature.

Anticancer and Antiproliferative Studies (Mechanistic Pathways)

This compound, a flavonoid glycoside, has been the subject of pre-clinical research to elucidate its potential as an anticancer agent. These investigations have focused on its ability to modulate cellular pathways that are critical for the survival and proliferation of cancer cells. The compound is a derivative of quercetin (B1663063), a well-known flavonol with established anticancer properties. jmb.or.krnih.gov The structural modifications in this compound, specifically the methylation and glycosylation of the quercetin backbone, influence its biological activity. jmb.or.krnih.gov

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis in malignant cells. frontiersin.org

Research has indicated that flavonoids, including derivatives of quercetin like rhamnetin, can trigger apoptosis in cancer cells through various signaling pathways. nih.govresearchgate.net While direct studies on this compound are limited, the apoptotic activity of its aglycone, rhamnetin, has been investigated. Rhamnetin has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating the miR-34a/Notch-1 signaling pathway. nih.govresearchgate.net This involves the upregulation of the tumor suppressor protein p53 and microRNA-34a, which in turn suppresses the Notch-1 signaling pathway, a known promoter of breast cancer. nih.govresearchgate.net This leads to the activation of caspases-3 and -9, which are key executioners of apoptosis. nih.govresearchgate.net It is plausible that this compound may exert similar effects, potentially after being hydrolyzed to its aglycone form, rhamnetin, within the cellular environment. Further research is needed to specifically delineate the apoptotic mechanisms of this compound in various cancer cell lines. semanticscholar.orgproquest.com

Table 1: Mechanistic Insights into Anticancer and Antiproliferative Activity

Compound Cancer Cell Line Key Mechanistic Pathway Observed Effects
RhamnetinHuman Breast Cancer (MCF-7)miR-34a/Notch-1 SignalingInhibition of cell proliferation, induction of caspase-3/9 activity, promotion of p53 and miR-34a expression, suppression of Notch-1 protein expression. nih.gov

Antimicrobial and Antiviral Activity (Mechanistic Insights)

Flavonoids are a class of plant secondary metabolites known for their broad-spectrum antimicrobial and antiviral properties. nih.govsemanticscholar.org These compounds can act through various mechanisms to inhibit the growth of pathogenic microorganisms. mdpi.com

The antimicrobial potential of this compound is suggested by studies on related flavonoids and plant extracts containing this compound. frontiersin.orgmums.ac.ir The general mechanisms of antimicrobial action by flavonoids include the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, interference with signal transduction pathways, and suppression of efflux pump activity in resistant bacterial strains. mdpi.com For instance, pistachio extracts containing quercetin-3-O-rutinoside (rutin), a structurally similar compound to this compound, have demonstrated antimicrobial activity against Staphylococcus aureus and antiviral effects against herpes simplex virus 1 (HSV-1). semanticscholar.org While these findings are promising, specific studies detailing the precise molecular targets and inhibitory mechanisms of this compound against various microbial and viral pathogens are still needed to fully understand its potential in this area.

Enzyme Inhibition Studies and Molecular Targets

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their pharmacological effects. This compound has been investigated for its ability to inhibit several enzymes implicated in various pathological conditions.

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. doi.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. doi.org

Several studies have highlighted the potential of flavonoids as alpha-glucosidase inhibitors. nih.gov this compound, also known as rutin, has demonstrated excellent inhibitory activity against α-glucosidase, while showing only marginal inhibition of α-amylase. nih.gov This selective inhibition is considered a promising feature for an antidiabetic agent. nih.gov The inhibitory mechanism of flavonoids often involves their interaction with the active site of the enzyme, preventing the binding of the natural substrate. doi.org The structure of the flavonoid, including the nature and position of its glycosidic linkages, plays a crucial role in its inhibitory potency. nih.gov

Table 2: Alpha-Glucosidase Inhibition by Related Flavonoids

Compound Inhibitory Activity (Compared to Acarbose) Source
Quercetin-3-rutinoside (Rutin)Excellent α-glucosidase inhibition nih.gov
Isorhamnetin-3-O-rutinosideIC50 values two to five times less than acarbose nih.gov
QuercetinMore effective inhibitor than its glucoside, Q3G (IC50 = 29.47 ± 3.36 μM) researchgate.net

Histamine (B1213489) is a key mediator of allergic reactions, released from mast cells and basophils upon antigen stimulation. caldic.comgjmpbu.org The inhibition of histamine release is a therapeutic strategy for managing allergic disorders.

Studies on constituents of watercress have identified flavonols, including rhamnetin derivatives, as significant inhibitors of histamine release from RBL-2H3 cells. nih.gov Interestingly, the investigation into the inhibitory mechanism of rhamnetin and its 3-O-sophoroside suggested that at concentrations providing 60% inhibition of histamine release, these compounds did not affect the influx of calcium into the cells. nih.gov This indicates that their mechanism of action is likely independent of the calcium signaling pathway, which is a primary trigger for mast cell degranulation. The anti-inflammatory activity of related flavonoids is also thought to involve the inhibition of enzymes like phospholipase A2, cyclooxygenase, and lipoxygenase, which are involved in the synthesis of inflammatory mediators. caldic.comgjmpbu.org

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. jmb.or.krnih.gov Therefore, the inhibition of human cathepsin B is considered a viable strategy for anticancer drug development.

Quercetin, the parent compound of this compound, has been identified as an inhibitor of human cathepsin B. jmb.or.krnih.gov Molecular docking studies have further explored the interactions between various flavonols and cathepsin B. These studies have shown that rhamnetin is among the flavonols that interact favorably with the active site residues of Cathepsin B. nih.gov While direct experimental data on the inhibitory activity of this compound against human cathepsin B is not extensively available, the findings on its aglycone, rhamnetin, suggest a potential inhibitory role that warrants further investigation. nih.gov

Structure Activity Relationships Sar and Molecular Interactions

Correlation Between Chemical Structure and Observed Biological Activity

Rhamnetin-3-rutinoside belongs to the flavonol subclass of flavonoids, which are characterized by a 3-hydroxy-4-keto-benzopyran C-ring. nih.gov The core structure of its aglycone, rhamnetin (B192265), possesses features critical for bioactivity. Flavonols with a catechol (3',4'-dihydroxy) structure on the B-ring, like the parent compound quercetin (B1663063), are known for potent antioxidant activity. mdpi.com The double bond between C2 and C3 in the C-ring enhances conjugation across the molecule, which stabilizes the radical formed during free radical scavenging, contributing to antioxidant efficiency. mdpi.com

Studies on various flavonoids have demonstrated that rhamnetin, the aglycone of this compound, exhibits significant biological activities on its own. It has shown potent trypanocidal activity against Trypanosoma brucei rhodesiense and notable leishmanicidal potential. nih.govcore.ac.ukresearchgate.net Specifically, rhamnetin was among the most potent flavon-3-ols tested against certain parasites. nih.gov However, modifications to the core flavonoid structure, such as the addition of sugar groups, can alter this activity. For instance, while the rhamnetin aglycone is highly active, its glycosylated forms may show reduced activity in certain assays. nih.gov The primary antioxidant function of compounds like this compound involves scavenging free radicals and stabilizing reactive oxygen species. biosynth.com

Table 1: Summary of Key Structure-Activity Relationship Findings for Flavonols

Structural Feature Impact on Bioactivity Relevant Activity
Catechol B-ring Enhances antioxidant potential Radical Scavenging
C2=C3 Double Bond Increases molecular conjugation, stabilizing radicals; required for optimal anti-inflammatory action. mdpi.comtamu.edu Antioxidant, Anti-inflammatory
3-OH Group (Aglycone) Plays a fundamental role in radical scavenging. mdpi.com Antioxidant
7-OH Methylation Increases stability and bioavailability, potentially enhancing anti-inflammatory effects. researchgate.netmdpi.com Anti-inflammatory
3-O-Glycosylation Generally decreases antioxidant activity but increases water solubility and bioavailability. mdpi.comnih.gov Antioxidant, Bioavailability

Influence of Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties, significantly modifies the physicochemical and biological properties of flavonoids. The attachment of the disaccharide rutinose to the 3-hydroxyl group of rhamnetin creates this compound.

This modification generally enhances water solubility and stability, which can, in turn, increase the compound's bioavailability. nih.govresearchgate.net However, this often comes at the cost of reduced activity in specific biological assays. The 3-hydroxyl group of the flavonol structure is crucial for antioxidant activity, and its blockage through glycosylation typically results in a significant decrease in radical scavenging ability. mdpi.com For example, studies on quercetin, the parent compound of rhamnetin, show that its glycosides have lower antioxidant activity than the aglycone. nih.govjmb.or.kr Similarly, the inhibitory activities of isorhamnetin-3-O-rutinoside against the enzyme dipeptidyl peptidase-4 (DPP-4) were found to be much lower than its aglycone, isorhamnetin (B1672294). nih.gov

Despite the potential decrease in direct antioxidant or enzyme-inhibiting action, glycosylation can confer other advantages. Flavonoid glycosides are often considered "pro-drugs" that can be hydrolyzed in the gastrointestinal tract to release the more active aglycone. nih.gov The presence of rhamnose within the sugar chain, as is the case in this compound, is thought to play an important role in the solubility and bioavailability of the glycoside. nih.gov

Effects of Methylation on Structure-Activity Relationships

This compound is derived from rhamnetin, which is the 7-O-methyl ether of quercetin. nih.govjmb.or.kr This methylation is a key structural feature that influences its biological profile. Methylation of hydroxyl groups in flavonoids can dramatically increase their metabolic stability and hydrophobicity. researchgate.netresearchgate.net This enhanced stability prevents rapid degradation in the body and improves transport across cell membranes, leading to better absorption and oral bioavailability compared to their unmethylated counterparts. researchgate.netnih.gov

The increased bioavailability of methylated flavonoids can lead to improved or altered biological activities. researchgate.net For example, rhamnetin is noted for its anti-inflammatory effects. nih.govjmb.or.krjmb.or.kr Research suggests that methylation on the A-ring of the flavonoid skeleton, where the methyl group of rhamnetin is located, can positively influence anti-inflammatory properties. mdpi.com By improving stability and cellular uptake, methylation allows the flavonoid to reach its target sites in higher concentrations, potentially enhancing its therapeutic efficacy. researchgate.net

Molecular Docking and Target Protein Interactions (e.g., TNF, AKT1)

Molecular docking studies provide computational predictions of how a ligand, such as this compound, might bind to a protein target. Such studies have been used to explore the anti-inflammatory potential of flavonoid glycosides by examining their interactions with key signaling proteins.

In one study, the anti-inflammatory mechanism of an extract containing rhamnetin-3-O-rhamnoside (a closely related rhamnetin diglycoside) was investigated. acs.orgnih.gov Molecular docking predicted a significant binding affinity between the compound and the inflammatory cytokine Tumor Necrosis Factor (TNF) and the protein kinase AKT1, both of which are crucial regulators of inflammatory responses. acs.orgnih.govresearchgate.net The interaction with TNF is critical, as this cytokine is a primary mediator of inflammation. AKT1 is a key node in cellular signaling pathways, including the TNF signaling pathway. nih.gov The binding of the rhamnetin glycoside to these proteins suggests a potential mechanism for its anti-inflammatory effects. The interactions were characterized by the formation of hydrogen bonds and van der Waals forces with amino acid residues in the proteins' active sites. uokerbala.edu.iq

Table 2: Predicted Molecular Docking Interactions for Rhamnetin-3-O-rhamnoside

Target Protein Predicted Binding Affinity Key Interacting Residues (Example)
TNF Significant acs.orgnih.gov Not specified in detail in the search results.
AKT1 Significant acs.orgnih.gov Not specified in detail in the search results.
RdRp (Viral Protein) Stable binding predicted for rhamnetin, with binding affinity values for a related sophoroside at -7.8 to -8.7 kcal/mol. uokerbala.edu.iq Interactions involve multiple van der Waals and hydrogen bonds. uokerbala.edu.iq

These docking results highlight a plausible molecular basis for the observed biological activities, positioning this compound as a compound capable of modulating key inflammatory pathways through direct protein interaction. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Flavonoid Glycosides

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. d-nb.info In QSAR, molecular descriptors that encode the physicochemical properties of a molecule are calculated and then used in statistical models to predict the activity of new or untested compounds. d-nb.info This approach aims to identify the key structural features responsible for a molecule's biological effects.

For flavonoid glycosides, QSAR studies have been employed to understand how different substitutions impact their functions. However, establishing clear and detailed QSAR models for flavonoids can be challenging, as their activity can be highly dependent on the specific biological endpoint being measured. researchgate.netnih.gov For instance, a broad survey of flavonoids for antiprotozoal activity was unable to establish a clear QSAR model, suggesting a very complex relationship between structure and effect for that particular activity. core.ac.ukresearchgate.netnih.gov

Nonetheless, some specific QSAR analyses have yielded valuable insights relevant to this compound.

Enzyme Inhibition : A 3D-QSAR analysis of dipeptidyl peptidase-4 (DPP-4) inhibitors speculated that the presence of bulky groups at the 3-position of the C-ring, such as a rutinoside moiety, is unfavorable for inhibitory activity. nih.gov

Anti-inflammatory Action : A QSAR model for COX-2 mRNA inhibition found that sugar substitutions at the C3 position generally led to lower activity. mdpi.com

These findings align with experimental data showing that 3-O-glycosylation often reduces the direct inhibitory potential of flavonols and underscores the utility of QSAR in predicting the functional consequences of structural modifications like glycosylation.

Future Research Directions and Translational Perspectives in Pre Clinical Studies

Elucidation of Novel Molecular Targets and Signaling Networks

Future investigations into Rhamnetin-3-rutinoside will likely focus on identifying and validating its precise molecular targets and the signaling networks it modulates. While direct research on this compound is still emerging, studies on structurally related compounds offer valuable clues.

For instance, research on Rhamnetin (B192265) 3-O-α-rhamnoside (a compound with a different rhamnoside linkage) has shown significant protective activity against thioacetamide-induced liver injury in both in vivo and in vitro models. mdpi.com The potential mechanism was closely linked to the inhibition of the IKKβ/NF-κB signaling pathway. mdpi.com This pathway is a crucial regulator of inflammation and immune responses. mdpi.com The study demonstrated that the compound could inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby downregulating the release of inflammatory factors. mdpi.com

Another study on the aglycone, rhamnetin, highlighted its ability to reduce neuroinflammation and excitotoxicity in a model of ethanol (B145695) withdrawal. nih.gov The neuroprotective effects were suggested to be mediated, at least in part, by the activation of alpha7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

These findings suggest that future pre-clinical work on this compound should thoroughly investigate its effects on inflammatory pathways like NF-κB and its potential interactions with neurotransmitter receptors. Elucidating these interactions will be critical for understanding its therapeutic applicability in inflammatory conditions and neurodegenerative disorders.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

Compound Studied Model System Potential Molecular Target/Pathway Observed Effect Reference
Rhamnetin 3-O-α-rhamnoside Zebrafish larvae and HepG2 cells IKKβ/NF-κB signaling pathway Hepatoprotective, Anti-inflammatory mdpi.com

Development of Advanced Pre-clinical Models for Efficacy Evaluation

To rigorously evaluate the efficacy of this compound, the development and use of advanced pre-clinical models are essential. Standard cell culture and rodent models, while useful, may not fully recapitulate the complexity of human diseases.

Recent studies on related flavonoids have employed innovative models that could be adapted for this compound research. For example, the use of zebrafish (Danio rerio) larvae has proven effective as a rapid in vivo model for assessing hepatoprotective effects. mdpi.com The optical transparency of the larvae allows for direct, non-invasive visualization of liver morphology and injury, offering a significant advantage for high-throughput screening and mechanistic studies. mdpi.com

For investigating neuroprotective properties, organotypic hippocampal slice cultures (OHSC) from rats provide a valuable ex vivo model. nih.gov This system maintains the three-dimensional cellular architecture of the hippocampus, allowing for the study of complex neuronal processes, inflammation, and excitotoxicity in a controlled environment that bridges the gap between dissociated cell cultures and whole-animal studies. nih.gov The OHSC model is particularly well-suited for evaluating compounds like this compound for their potential to mitigate neurotoxicity. nih.gov

Future research should leverage these and other advanced models, such as organ-on-a-chip technology and genetically engineered mouse models, to generate more translationally relevant data on the efficacy of this compound.

Strategies for Enhancing Bioavailability and Metabolic Stability in Experimental Systems

A significant hurdle in the pre-clinical development of many flavonoids is their often low bioavailability and rapid metabolism. nih.govnih.gov Flavonoids generally exist in plants as glycosides, and the nature of the attached sugar moiety can significantly influence their solubility and absorption. nih.govmums.ac.ir

This compound is a glycoside of rhamnetin, with the sugar component being rutinose. The conjugation of flavonols with sugar moieties like glucose or rutinose is known to enhance their water solubility and stability, which can lead to greater bioavailability compared to the aglycone form. nih.govmums.ac.ir However, the bioavailability of flavonoids is a complex process, influenced by enzymatic metabolism in the small intestine and liver. nih.gov

Future experimental systems should focus on strategies to overcome these limitations. Research could explore:

Formulation technologies: Investigating nano-formulations, such as liposomes or nanoparticles, to protect the compound from degradation and enhance its absorption.

Co-administration with inhibitors of metabolic enzymes: Studying the effects of co-administering this compound with compounds that inhibit key metabolizing enzymes (e.g., cytochrome P450s or glucuronosyltransferases) to increase its plasma concentration and half-life.

Potential for Chemical Derivatization to Optimize Biological Activity

Chemical modification of the this compound structure presents a promising avenue for optimizing its biological activity, solubility, and pharmacokinetic profile. The parent flavonoid, quercetin (B1663063), has been the subject of intensive research into synthetic and biosynthetic derivatives to overcome its poor water solubility and short biological half-life. nih.gov

Strategies that could be applied to this compound include:

Methylation: The aglycone, rhamnetin, is itself a methylated derivative of quercetin. nih.gov Further methylation at other hydroxyl groups on the flavonoid backbone could be explored to modulate lipophilicity and metabolic stability.

Glycosylation changes: While it already possesses a rutinose group, altering the sugar moiety or the linkage position could fine-tune its properties. For example, studies on isorhamnetin (B1672294), another methylated quercetin derivative, have identified various glycosylated forms, such as isorhamnetin-3-O-glucoside and isothis compound. nih.govmdpi.com

Acylation: Esterification of the sugar's hydroxyl groups could enhance membrane permeability and cellular uptake.

The goal of such derivatization would be to create analogues with improved drug-like properties while retaining or enhancing the desired biological activity. Computational docking studies could be employed to predict how these structural changes might affect binding to molecular targets before undertaking synthetic efforts. researchgate.net

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive Understanding

The integration of "omics" technologies is crucial for obtaining a holistic view of the biological effects of this compound. These high-throughput methods can provide comprehensive data on changes in genes, proteins, and metabolites following treatment with the compound. preprints.org

Metabolomics and Transcriptomics: Several studies have already used these techniques to identify and quantify this compound in various plants, including pepper, mint, and poplar. frontiersin.orgpreprints.orgfrontiersin.org These studies have been instrumental in understanding the flavonoid biosynthesis pathway. preprints.orgpreprints.org In pre-clinical efficacy studies, metabolomics can reveal the metabolic pathways perturbed by this compound in disease models, while transcriptomics can identify the genes and signaling networks that are transcriptionally regulated. Combined analysis can link gene expression changes to metabolic outcomes, providing deep mechanistic insights. nih.govnih.govmdpi.com

Proteomics: Proteomics can identify the specific proteins that are differentially expressed or post-translationally modified in response to this compound. This is vital for pinpointing the direct protein targets and downstream effectors of the compound.

A multi-omics approach was used to investigate the decline in apple fruit quality under high nitrogen conditions, where high nitrogen inhibited the accumulation of flavonoids, including Rhamnetin-3-O-rutinoside. nih.govacs.org The integrated analysis of the transcriptome, proteome, and metabolome revealed a global network where carbon skeletons were diverted from flavonoid synthesis to nitrogen metabolism. nih.govacs.org This demonstrates the power of "omics" to unravel complex biological regulation. Applying a similar integrated approach in pre-clinical models will be invaluable for building a comprehensive understanding of this compound's mechanism of action.

Table 2: Application of "Omics" Technologies in Research Involving this compound

"Omics" Technology Organism/System Research Focus Key Finding Related to this compound Reference
Metabolomics & Transcriptomics Apple (Malus domestica) Effect of high nitrogen on fruit quality High nitrogen inhibited the accumulation of Rhamnetin-3-O-rutinoside. nih.govacs.org
Metabolomics & Transcriptomics Mint (Mentha longifolia) Regulation of pigment and flavone (B191248) biosynthesis Rhamnetin-3-O-rutinoside was identified as a differentially expressed metabolite between mint cultivars. preprints.orgpreprints.org
Metabolomics Pepper (Capsicum annuum) Nitrogen-induced color development Rhamnetin-3-O-rutinoside content was negatively correlated with capsanthin. frontiersin.org

Q & A

Q. What gaps exist in understanding this compound’s role in modulating epigenetic regulators?

  • Answer : Prioritize chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes (e.g., H3K27ac) post-treatment. Integrate transcriptomic and methylome data to identify gene networks regulated via DNA methylation or miRNA interactions .

Q. How can multi-omics approaches elucidate this compound’s interactions with the gut microbiome?

  • Answer : Combine metagenomic sequencing (stool samples) with metabolomic profiling (LC-MS) to track microbial biotransformation products. Use gnotobiotic mouse models to isolate taxa-specific effects on bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.